Product packaging for 2-(Fluoromethyl)quinazolin-4(1H)-one(Cat. No.:CAS No. 1994-26-9)

2-(Fluoromethyl)quinazolin-4(1H)-one

货号: B8782016
CAS 编号: 1994-26-9
分子量: 178.16 g/mol
InChI 键: RTAQXMPLDYGGHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-(Fluoromethyl)quinazolin-4(1H)-one ( 1994-26-9) is a fluorinated derivative of the privileged quinazolinone scaffold, a structure of high significance in medicinal chemistry and anticancer agent development . The core quinazolinone structure is a key intermediate in drug synthesis and is known to exhibit a wide range of biological activities . This compound serves as a versatile building block for the design and synthesis of novel molecules targeting critical cellular processes. Researchers value this scaffold for its potential in creating inhibitors of tubulin polymerization, a key mechanism for anticancer agents that disrupt microtubule function during cell division . Furthermore, quinazolinone derivatives have been demonstrated to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, as evidenced by studies on related compounds which triggered cytochrome c release and activation of executioner caspases in breast cancer cell lines . The strategic incorporation of a fluoromethyl group at the 2-position can be leveraged to enhance binding interactions or modulate the compound's physicochemical and pharmacokinetic properties, a common tactic in lead optimization . Beyond oncology, the quinazolinone core is also explored for applications in anti-inflammatory research and as an inhibitor for various enzyme targets, such as thermolysin . Provided for research applications, this compound is characterized with a molecular formula of C9H7FN2O and a molecular weight of 178.17 g/mol . It is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2O B8782016 2-(Fluoromethyl)quinazolin-4(1H)-one CAS No. 1994-26-9

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

1994-26-9

分子式

C9H7FN2O

分子量

178.16 g/mol

IUPAC 名称

2-(fluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H7FN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13)

InChI 键

RTAQXMPLDYGGHQ-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CF

产品来源

United States

Synthetic Methodologies for 2 Fluoromethyl Quinazolin 4 1h One and Analogues

General Approaches to Quinazolin-4(1H)-one Synthesis

The construction of the fundamental quinazolin-4(1H)-one scaffold is a well-established area of organic synthesis, with numerous methods developed to achieve this core structure. These approaches can be broadly categorized into condensation and cyclization reactions and multi-component reaction strategies.

Condensation and Cyclization Reactions

Traditional and widely used methods for synthesizing quinazolin-4(1H)-ones involve the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by cyclization. nih.govbohrium.comnih.govresearchgate.net A common starting material is 2-aminobenzamide (B116534), which can be reacted with various aldehydes or their equivalents. nih.govnih.gov The reaction typically proceeds through the formation of an intermediate that then undergoes cyclization to form the quinazolinone ring.

For instance, 2-aminobenzamides can be condensed with aldehydes under visible light irradiation using a photocatalyst like fluorescein (B123965) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). nih.govnih.gov This method offers a green and efficient route to a variety of 2-substituted quinazolin-4(3H)-ones. nih.gov Another approach involves the reaction of 2-aminobenzamides with aldehydes in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov

Variations of this strategy include the use of isatoic anhydride (B1165640), which can react with amines and a carbon source to form the quinazolinone ring system. researchgate.netresearchgate.net The reaction of isatoic anhydride with amidoxime (B1450833) derivatives, catalyzed by iron(III) chloride, provides an efficient synthesis of 2-substituted quinazolin-4(3H)-ones. nih.gov

The table below summarizes various condensation and cyclization approaches:

Starting MaterialsReagents/CatalystKey Features
2-Aminobenzamides and AldehydesFluorescein, TBHP, Visible LightGreen, metal-free, good to excellent yields. nih.govnih.gov
2-Aminobenzamides and AldehydesDMSO, HeatSimple procedure. nih.gov
Isatoic Anhydride and AmidoximesIron(III) ChlorideEfficient for 2-substituted derivatives. nih.gov
Anthranilic Acids, Amines, and TFAT3POne-pot sequential cascade. organic-chemistry.orgacs.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have gained prominence in the synthesis of quinazolinones due to their efficiency and ability to generate molecular diversity in a single step. researchgate.netresearchgate.netorgchemres.org These reactions involve the combination of three or more starting materials to form a complex product, incorporating most of the atoms from the reactants. nih.govacs.org

A notable example is the Ugi four-component reaction (Ugi-4CR), which has been utilized to rapidly synthesize diverse polycyclic quinazolinones. nih.govacs.org This approach involves reacting an isocyanide, an amine, a carboxylic acid, and a carbonyl compound. One protocol involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation. nih.gov Another variation uses cyanamide (B42294) as the amine component, followed by a radical-induced cyclization. nih.govacs.org

Another three-component reaction involves isatoic anhydride, aromatic aldehydes, and various amines or acyl hydrazines. researchgate.net These reactions can be catalyzed by N-halosulfonamides or sulfonic acid functionalized mesoporous silica (B1680970) under environmentally friendly conditions. researchgate.netresearchgate.netorgchemres.org

Key multi-component reaction strategies are highlighted below:

Reaction TypeComponentsCatalyst/ConditionsProduct Type
Ugi-4CRIsocyanide, Amine (Ammonia or Cyanamide), Carboxylic Acid, Carbonyl CompoundPalladium-catalyzed annulation or AIBN/tributyltin hydridePolycyclic Quinazolinones nih.govacs.org
Three-componentIsatoic Anhydride, Aromatic Aldehyde, Amine/Acyl HydrazineN-halosulfonamides or SBA-Pr-SO3H2,3-disubstituted quinazolin-4(1H)-ones researchgate.netresearchgate.netorgchemres.org

Specific Fluorination Strategies for the C2-Position

The introduction of fluorine-containing groups, such as the fluoromethyl or trifluoromethyl moiety, at the C2-position of the quinazolinone ring is a key step in synthesizing the target compound and its analogues. This is often achieved by using fluorinated building blocks or by direct fluorination methods.

Introduction of the Fluoromethyl Moiety

The direct synthesis of 2-(fluoromethyl)quinazolin-4(1H)-one is less commonly reported than its trifluoromethylated counterpart. However, general methods for synthesizing 2-alkyl-quinazolinones can be adapted. One potential route involves the use of 2-chloromethyl-4(3H)-quinazolinones as versatile intermediates. researchgate.net These can be prepared in one step from o-anthranilic acids and subsequently converted to other derivatives. researchgate.net

While direct methods for introducing a monofluoromethyl group are not extensively detailed in the provided context, the synthesis of related 2-substituted quinazolinones suggests that condensation of anthranilamide with fluoroacetaldehyde (B75747) or its synthetic equivalent could be a viable pathway.

Synthesis of Trifluoromethylated Quinazolinone Derivatives

The synthesis of 2-(trifluoromethyl)quinazolin-4(1H)-ones is well-documented, often utilizing trifluoroacetic acid (TFA) as an inexpensive and readily available source of the CF3 group. organic-chemistry.orgacs.orgorganic-chemistry.orgthieme-connect.com

A one-pot sequential cascade method involves the condensation of anthranilic acids with TFA in the presence of a coupling and dehydrating agent like T3P (propane phosphonic acid anhydride), followed by condensation with amines. organic-chemistry.orgacs.org This method is robust and scalable, allowing for the synthesis of a variety of 2-trifluoromethylquinazolin-4(3H)-ones in good yields. organic-chemistry.orgacs.org

Another direct method involves reacting 2-amino-N-phenylbenzamide with TFA in a high-boiling solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures, without the need for any catalysts or additives. organic-chemistry.org This approach is notable for its simplicity and high atom economy. organic-chemistry.org The proposed mechanism involves the formation of an intermediate imine, which then undergoes intramolecular cyclization. organic-chemistry.org

Visible-light-mediated photocatalysis has also emerged as a powerful tool for trifluoromethylation. researchgate.net For instance, a tandem trifluoromethylation/cyclization of quinazolinone-tethered alkenes can be achieved using fac-Ir(ppy)3 as a photosensitizer. researchgate.net

The following table summarizes key strategies for trifluoromethylation:

Starting MaterialsCF3 SourceCatalyst/ReagentsKey Features
Anthranilic Acids, AminesTrifluoroacetic Acid (TFA)T3POne-pot, scalable, good yields. organic-chemistry.orgacs.org
2-Amino-N-phenylbenzamideTrifluoroacetic Acid (TFA)None (DCE, 140°C)Metal-free, additive-free, broad scope. organic-chemistry.org
IsatinsTrifluoroacetic acid chloridesFe(III)-mediatedCascade/decarbonylation cyclization. nih.gov
Quinazolinone-tethered alkenesTrifluoroacetic Acid (TFA)fac-Ir(ppy)3, Visible LightPhotocatalytic, mild conditions. researchgate.net

Catalytic Systems and Reaction Conditions in Fluorinated Quinazolinone Synthesis

The choice of catalytic system and reaction conditions plays a crucial role in the efficiency and selectivity of fluorinated quinazolinone synthesis. A range of catalysts, from metal complexes to organocatalysts, have been employed.

Copper-based catalysts have been used in the synthesis of quinazolin-4(1H)-ones through tandem C(sp2)–H amination and annulation of benzamides and amidines. rsc.org Palladium catalysts are utilized in the annulation step of some multi-component reaction strategies to form polycyclic quinazolinones. nih.govacs.org Iron(III) has been shown to mediate the cascade/decarbonylation cyclization reaction for synthesizing 2-(trifluoromethyl)quinazoline-4(3H)-ones from isatins. nih.gov

Metal-free conditions are also prevalent, particularly in reactions utilizing TFA as the trifluoromethyl source. organic-chemistry.org Organocatalysts, such as p-toluenesulfonic acid and 1,4-diazabicyclo[2.2.2]octane (DABCO), have been used in the synthesis of the quinazolinone core. frontiersin.org

Recent advancements have focused on developing greener and more sustainable methods. Visible-light photocatalysis, using sensitizers like fluorescein or iridium complexes, allows for reactions to proceed under mild conditions, often at room temperature. nih.govnih.govresearchgate.net Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields. nih.gov

The table below provides an overview of various catalytic systems and conditions:

Catalyst/ConditionReaction TypeSubstrates
Copper(II) acetate (B1210297)Tandem C(sp2)–H amination and annulationBenzamides and Amidines rsc.org
PalladiumAnnulation in MCRUgi-4CR adducts nih.govacs.org
Iron(III)Cascade/decarbonylation cyclizationIsatins and trifluoroacetic acid chlorides nih.gov
Visible Light/Photocatalyst (e.g., Fluorescein, Ir complexes)Condensation/Cyclization, Trifluoromethylation2-Aminobenzamides and Aldehydes, Quinazolinone-tethered alkenes nih.govnih.govresearchgate.net
T3PCondensation/DehydrationAnthranilic acids and TFA organic-chemistry.orgacs.org
Organocatalysts (e.g., p-TSA, DABCO)CyclocondensationAnthranilamide and Aldehydes, 2-Fluorobenzaldehyde and 2-Aminopyridines frontiersin.org
Metal-free, high temperatureCyclization2-Amino-N-phenylbenzamide and TFA organic-chemistry.org
Microwave irradiationCondensation2-Aminobenzamide and Benzaldehyde nih.gov

Metal-catalyzed Methodologies (e.g., Copper-catalyzed, Iron-catalyzed)

Metal catalysts, particularly those based on copper and iron, are pivotal in the synthesis of quinazolinone derivatives due to their efficiency and versatility.

Copper-catalyzed Synthesis:

Copper catalysis is a well-established method for constructing quinazolinone scaffolds. Various copper-catalyzed approaches have been developed, often proceeding through cascade reactions that form multiple chemical bonds in a single operation. For instance, a highly efficient, ligand-free copper-catalyzed method utilizes readily available (2-bromophenyl)methylamines and amides. nih.gov This cascade reaction involves a sequential Ullmann-type coupling and aerobic oxidation. bohrium.com Optimization of this process identified copper(I) iodide (CuI) as the most effective catalyst, with potassium carbonate (K2CO3) as the base and 2-propanol as the solvent at 110°C, achieving high yields. bohrium.com

Another notable copper-catalyzed method involves a three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes. nih.gov This reaction first forms a triazole nucleus through a 1,3-dipolar cycloaddition, followed by a cyclocondensation with anthranilamide and subsequent in-situ oxidation to yield 2-(1,2,3-triazoyl)quinazolin-4(3H)-ones. nih.gov The reaction conditions, specifically temperature and the amount of base (triethylamine), can be tuned to selectively produce either the quinazolinone or its dihydroquinazolinone precursor. nih.gov

For the synthesis of analogues like (trichloromethyl)quinazoline-4(1H)-one, a copper-catalyzed intramolecular C-H activation has been reported. nih.gov This three-component reaction utilizes trichloroacetonitrile, benzoyl chlorides, and various primary amines with a copper(I) catalyst and L-proline as a ligand. nih.gov

CatalystStarting MaterialsKey FeaturesRef
CuI(2-bromophenyl)methylamines, amidesLigand-free, cascade reaction, aerobic oxidation nih.govbohrium.com
Copper2-azidobenzaldehyde, anthranilamide, terminal alkynesThree-component, forms triazolyl-substituted quinazolinones nih.gov
CuI / L-prolineTrichloroacetonitrile, benzoyl chlorides, primary aminesIntramolecular C-H activation, forms (trichloromethyl) analogues nih.gov

Iron-catalyzed Synthesis:

Iron catalysts offer an economical and environmentally friendly alternative for quinazolinone synthesis. Iron(III) chloride (FeCl₃) has been effectively used as a Lewis acid catalyst to promote the ring closure in the synthesis of quinazolin-4-ones from ortho-substituted anilines and ortho-carbonyl compounds. nih.gov This method is noted for being efficient and eco-friendly. nih.govosi.lv

A direct synthesis of 2-aryl quinazolinones has been achieved via an iron-catalyzed cross-dehydrogenative coupling (CDC) between methyl arenes and anthranilamides. nih.gov This process involves the C-H functionalization of a benzylic sp3 carbon, followed by amination and aerobic oxidation to complete the annulation. nih.gov Iron catalysis has also been employed for the synthesis of 2-(trifluoromethyl)quinazolinones. frontiersin.org Furthermore, iron-catalyzed cyclization reactions in water have been successfully conducted under microwave irradiation, highlighting a green chemistry approach. gaylordchemical.com

CatalystStarting MaterialsKey FeaturesRef
FeCl₃o-aminobenzoic acid, formamideLewis acid catalysis, environmentally friendly nih.gov
Iron catalystMethyl arenes, anthranilamidesCross-dehydrogenative coupling (CDC), direct C-H functionalization nih.gov
Iron(III)Not specifiedSynthesis of 2-(trifluoromethyl) analogues frontiersin.org

Metal-free Approaches

The development of metal-free synthetic routes is driven by the need for more sustainable and cost-effective chemical processes. Several metal-free strategies for quinazolinone synthesis have been reported.

One such approach involves an efficient and selective oxidative procedure using readily available o-aminobenzamides and styrenes. mdpi.com This method operates under catalyst-free conditions, relying on an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com Another green methodology describes the synthesis of quinazolinones from aldehydes and anthranilamide via a metal-free aerobic oxidation in wet dimethyl sulfoxide (DMSO). gaylordchemical.com Water has also been utilized as a solvent in an additive-free method where an excess of an aldehyde facilitates the oxidation of the aminal intermediate to the final quinazolinone product. rsc.org

Base-promoted, transition-metal-free protocols have also been developed, utilizing polyethylene (B3416737) glycol (PEG-200) as a reaction medium under mild conditions. rsc.org Computational studies using density functional theory (DFT) have been employed to understand the mechanistic details of these transformations. rsc.org

ConditionsStarting MaterialsKey FeaturesRef
Oxidant (TBHP)o-aminobenzamides, styrenesCatalyst-free, oxidative olefin bond cleavage mdpi.com
Wet DMSO, aerobicAldehydes, anthranilamideEnvironmentally benign, aerobic oxidation gaylordchemical.com
Water, excess aldehydeAldehydes, anthranilamideAdditive-free, green solvent rsc.org
Base-promoted, PEG-200Not specifiedMild conditions, diverse scaffolds rsc.org

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. Several microwave-assisted protocols for the synthesis of quinazolinone derivatives have been established.

An efficient and rapid iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water has been developed under microwave heating. sci-hub.cat This green chemistry approach can be performed with or without a ligand and is applicable to a broad range of substrates. sci-hub.cat Microwave assistance has also been employed in the synthesis of 4-phenylquinazolin-2(1H)-one derivatives from urea (B33335) and substituted 2-aminobenzophenones, achieving suitable yields in about one hour. nih.gov

Furthermore, microwave irradiation combined with phase-transfer catalysis has been used for the N-alkylation and condensation reactions of 2-propyl-4(3H)-quinazolin-4-one, providing a simple and eco-friendly technique. farmaceut.org The use of microwave heating allows for uniform heating of the reaction mixture, which accelerates reaction rates, particularly when polar solvents are used. nih.gov

Energy SourceCatalysis / ConditionsKey FeaturesRef
MicrowaveIron-catalyzed, in waterGreen, rapid, broad substrate scope sci-hub.cat
MicrowaveFrom urea and 2-aminobenzophenonesRapid synthesis (~1 hour) nih.gov
MicrowavePhase-transfer catalysisEco-friendly, N-alkylation and condensation farmaceut.org

Photocatalyzed Methods

Photocatalysis represents a modern and sustainable approach to organic synthesis, utilizing light to drive chemical reactions. A green and efficient method for the synthesis of quinazolin-4(3H)-ones involves a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. researchgate.netbohrium.com This reaction uses fluorescein as an organic photocatalyst in the presence of an oxidant like TBHP, avoiding the need for metal catalysts. researchgate.net

A novel approach combines enzymatic catalysis with photocatalysis for a fast and highly efficient synthesis of functionalized quinazolinones. nih.gov In this dual catalytic system, α-Chymotrypsin first catalyzes the cyclization of an aldehyde and 2-aminobenzamide to form a dihydroquinazolinone intermediate. This intermediate is then oxidized to the final quinazolinone product under white LED irradiation. nih.gov This combined method achieves high yields in a very short reaction time. nih.gov

MethodCatalyst / ConditionsKey FeaturesRef
Visible Light-InducedFluorescein (photocatalyst), TBHP (oxidant)Metal-free, green, condensation cyclization researchgate.netbohrium.com
Chemoenzymatic & Photocatalyticα-Chymotrypsin, White LEDFast, highly efficient, dual catalysis nih.gov

Mechanistic Insights into Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.

For metal-catalyzed reactions , the proposed mechanism for the copper-catalyzed synthesis from (2-bromophenyl)methylamines involves copper coordination, oxidative addition, N-arylation, intramolecular dehydrative cyclization, and finally, air-promoted aromatization to form the quinazoline (B50416) ring. bohrium.com In iron-catalyzed CDC reactions, the mechanism is believed to proceed via the formation of radical intermediates. nih.gov

In metal-free approaches , the reaction between o-aminobenzamide and styrene (B11656) is proposed to proceed through the initial oxidation of styrene to benzaldehyde. mdpi.com This is followed by condensation with the aminobenzamide to form an imine intermediate, which then undergoes cyclization and oxidation to yield the quinazolinone. mdpi.com For reactions in wet DMSO, it is suggested that water plays a crucial role, and the reaction proceeds via an aerobic oxidation pathway. gaylordchemical.com DFT calculations on base-promoted, metal-free syntheses provide a deeper understanding of the transformation pathways. rsc.org

The mechanism for the photocatalyzed synthesis using fluorescein is thought to involve the generation of reactive oxygen species or radical intermediates upon visible light irradiation, which then drive the cyclization and oxidation steps. bohrium.com In the combined enzymatic and photocatalytic system, the enzyme facilitates the initial ring formation, and the subsequent photocatalytic step is a straightforward oxidation of the dihydro-intermediate to the aromatic quinazolinone. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 Fluoromethyl Quinazolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Fluoromethyl)quinazolin-4(1H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR studies would provide a complete picture of its molecular framework.

Proton (¹H) NMR Studies

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic, amine, and fluoromethyl protons.

The four protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position relative to the electron-withdrawing carbonyl and imine groups. The proton on the nitrogen atom (N1-H) is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

A key diagnostic signal would be that of the fluoromethyl (-CH₂F) group. This signal would be expected to appear as a doublet due to the coupling between the two protons and the adjacent fluorine atom (²JH-F coupling). The typical coupling constant for such an arrangement is large, generally in the range of 45-50 Hz.

Table 1: Expected ¹H NMR Signals for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.5 Multiplets (d, t, dd) ~7-9 (H-H coupling)
N1-H Variable Broad Singlet (br s) N/A

Carbon-13 (¹³C) NMR Studies

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would be expected to show nine distinct signals, corresponding to each unique carbon atom in the structure.

Key expected signals include the carbonyl carbon (C4), which would appear significantly downfield (δ > 160 ppm), and the C2 carbon attached to the fluoromethyl group. The carbons of the aromatic ring would resonate in the typical range of δ 115-150 ppm. A crucial feature would be the signal for the fluoromethyl carbon (-CH₂F). Due to direct, one-bond coupling with the fluorine atom (¹JC-F), this carbon signal would be split into a doublet with a large coupling constant, typically in the range of 150-250 Hz.

Table 2: Expected Characteristic ¹³C NMR Signals for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
C=O (C4) > 160 Singlet
C=N (C2) ~150-155 Doublet (²JC-F)
Aromatic-C 115 - 150 Singlets

Fluorine-19 (¹⁹F) NMR Applications

Fluorine-19 NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range.

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine environment in the molecule. This signal would be split into a triplet due to coupling with the two adjacent protons of the fluoromethyl group (²JH-F coupling), with a coupling constant identical to that observed in the ¹H NMR spectrum (~45-50 Hz). This provides unambiguous confirmation of the -CH₂F moiety.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands that serve as a molecular fingerprint. Key expected vibrations include a strong, sharp absorption for the amide carbonyl (C=O) group around 1680-1660 cm⁻¹, N-H stretching vibrations in the region of 3300-3100 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. A strong absorption band corresponding to the C-F bond stretch would also be expected, typically in the 1100-1000 cm⁻¹ region.

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the molecule's nominal mass (178 g/mol ). The fragmentation pattern would provide further structural information, potentially showing losses of fragments like HF or the fluoromethyl group.

Table 3: Expected IR Absorption Bands and Mass Spectrometry Peak

Technique Feature Expected Value
IR Amide C=O Stretch 1680 - 1660 cm⁻¹
IR N-H Stretch 3300 - 3100 cm⁻¹
IR C-F Stretch 1100 - 1000 cm⁻¹

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₉H₇FN₂O, the calculated exact mass of the neutral molecule is 178.05424 u. HRMS analysis, typically detecting the protonated molecule [M+H]⁺, would be expected to yield a mass measurement extremely close to the calculated value of 179.06207 u, thereby confirming the molecular formula with high confidence.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms within a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide definitive proof of its structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the quinazolinone ring system and the conformation of the fluoromethyl group. Furthermore, X-ray crystallography would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing arrangement. To date, a crystal structure for this specific compound has not been reported in the Cambridge Structural Database.

Structural Modifications and Derivative Synthesis of 2 Fluoromethyl Quinazolin 4 1h One

Derivatization at the C2-Fluoromethyl Position

While direct modification of the fluoromethyl group at the C2 position presents significant synthetic challenges, the synthesis of analogues with varied fluorinated alkyl chains is achievable. A domino protocol utilizing Selectfluor allows for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolinones from readily available 2-aminoacetophenones and isocyanates or isothiocyanates. rsc.org The outcome of this reaction is highly dependent on the reaction conditions; gem-difluoro-oxylated quinazolinones are produced in the absence of a base, whereas monofluoro-oxylated analogues are formed under basic conditions. rsc.org This highlights that variations at the C2 position are typically incorporated during the initial cyclization process rather than through post-synthetic modification of the C2-fluoromethyl group.

Substituent Effects on the Quinazolinone Ring System (N1, C3, C6, C8 positions)

Structure-activity relationship (SAR) studies consistently demonstrate that the biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov Positions N1, C3, C6, and C8 are particularly important for modulating the pharmacological profile of these compounds. nih.govnih.gov

The introduction of aryl and heteroaryl groups, especially at the N3 position, is a key strategy in modifying quinazolinone scaffolds.

N3 Position: The presence of a substituted aromatic or heteroaromatic ring at the N3 position is often considered essential for certain biological activities, such as antimicrobial effects. nih.gov A common synthetic route involves the reaction of a 2-(trifluoromethyl)-3,1-benzoxazin-4-one with various primary amines. researchgate.net For instance, condensation with amines in refluxing acetic acid yields 3-(aryl)-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives. researchgate.net

C2 Position: Although this article focuses on the C2-fluoromethyl compound, the introduction of aryl and heteroaryl moieties at the C2 position is a widely explored area that informs the general understanding of quinazolinone chemistry. The orientation of bulky aromatic substituents at this position can have a profound effect on activity. For example, in a related series, a 2-(1-naphthyl) substituent conferred 50-fold greater potency compared to the 2-(2-naphthyl) isomer. nih.govrsc.org

The table below summarizes examples of aryl and heteroaryl substitutions on the quinazolinone ring.

PositionSubstituent TypeSynthetic PrecursorReference
N3Aryl (e.g., Phenyl)2-(Trifluoromethyl)-3,1-benzoxazin-4-one + Arylamine researchgate.net
C2Aryl (e.g., Naphthyl)2-Aminobenzamide (B116534) + Naphthaldehyde nih.govrsc.org
C2Heteroaryl2-Aminobenzamide + Heteroaromatic aldehyde nih.gov

The introduction of halogens and other small functional groups onto the benzene (B151609) portion of the quinazolinone ring is a critical tool for fine-tuning molecular properties.

Halogenation: The incorporation of halogen atoms, particularly at the C6 and C8 positions, can significantly enhance biological activity. nih.gov Direct halogenation of the 2,3-dihydro-4(1H)-quinazolinone core can be achieved with moderate to good yields using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or bromine with triethylamine (B128534) (Br2/Et3N). semanticscholar.org This method provides a direct route to 6,8-dihalo-substituted quinazolinones. semanticscholar.org Furthermore, 6-iodo-substituted derivatives of 2-(trifluoromethyl)quinazolin-4(3H)-one have been synthesized from 6-iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one. researchgate.net

Nitration: Nitration of the quinazolinone ring typically occurs at the C6 position. nih.gov However, the presence of an ortho-directing substituent at the C7 position can lead to the formation of an 8-nitro product as well. For example, 7-fluoro-4(3H)-quinazolinone yields a mixture of 6-nitro and 8-nitro derivatives upon nitration. nih.gov

The following table outlines conditions for the direct halogenation of the quinazolinone ring system.

Reagent(s)Target Position(s)ConditionsReference
NBS, hνC6, C8CHCl3, 15 min semanticscholar.org
Br2, Et3NC6, C850 °C semanticscholar.org
NCSC6, C850 °C, 30 min semanticscholar.org

Synthesis of Fused Quinazolinone Systems Bearing a Fluorinated Alkyl Group

Creating fused-ring systems by annelating the quinazolinone core increases structural rigidity and planarity, which can lead to novel biological properties. rsc.org While specific examples starting from 2-(fluoromethyl)quinazolin-4(1H)-one are not extensively detailed, general synthetic strategies for fused quinazolinones can be adapted.

Recent advances in synthesis include the construction of 2,3-fused quinazolinones through methods such as dehydrogenative cross-coupling reactions, transition-metal-catalyzed cyclizations, and various cascade reactions. rsc.org For example, pyrrolo[2,1-b]quinazolin-9(1H)-one scaffolds can be constructed via a ruthenium-catalyzed oxidative coupling of 2-aryl-quinazolinones with olefins. rsc.org Another approach involves a four-step route starting from isatoic anhydride (B1165640) and various amines to generate complex fused systems like quinazolino[3,4-a]quinazolinones. nih.gov

The incorporation of a fluorinated alkyl group, such as a fluoromethyl or trifluoromethyl group, into these fused systems would typically be achieved by using a starting quinazolinone that already bears the desired substituent at the C2 position, such as 6-iodo-3-substituted-2-(trifluoromethyl)quinazolin-4(3H)-one. researchgate.net The subsequent cyclization reactions to form the additional fused ring would then be performed on this fluorinated substrate. The synthesis of 2H- nih.govnih.govoxazino-[2,3-f]quinazolin derivatives represents another strategy where a six-membered ring is constructed at the 5- and 6-positions of the quinazoline (B50416) scaffold. nih.gov

Chemoselective Modifications and Functional Group Tolerance

The utility of a synthetic method is often defined by its tolerance to various functional groups, which allows for the creation of a diverse library of compounds without the need for extensive protecting group chemistry. Several modern synthetic protocols for quinazolinone synthesis demonstrate excellent functional group tolerance.

For instance, a metal-free oxidative procedure for synthesizing quinazolin-4(3H)-ones from o-aminobenzamides and styrenes shows good tolerance for common electron-donating groups like methoxy (B1213986) (-OCH3) and tert-butyl, which are often sensitive to strong oxidants. mdpi.com Similarly, the condensation of anthranilamide with aldehydes or ketones in 2,2,2-trifluoroethanol (B45653) proceeds without a catalyst and tolerates a wide range of aryl, alkyl, and heteroaryl substituents. researchgate.net In more complex C-H functionalization reactions on the quinazoline scaffold, substituents such as methyl, methoxy, trifluoromethyl, chlorine, and bromine are well tolerated. chim.it However, steric hindrance from bulky groups can sometimes negatively impact reaction outcomes. chim.it

Molecular Mechanisms of Action and Biological Target Interactions of 2 Fluoromethyl Quinazolin 4 1h One Analogues

Enzyme Inhibition Profiles and Kinetics

Analogues of 2-(Fluoromethyl)quinazolin-4(1H)-one have been extensively studied as inhibitors of a wide array of enzymes, demonstrating significant potential in anticancer and other therapeutic areas. Their efficacy is rooted in their ability to bind to and modulate the activity of key enzymes involved in cellular signaling, proliferation, and metabolism.

The quinazoline (B50416) scaffold is a well-established pharmacophore for targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.gov Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, are approved tyrosine kinase inhibitors. nih.govnih.gov Analogues have shown potent inhibitory activity against multiple kinases, particularly those in the tyrosine kinase family like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net

Dual inhibition of both EGFR and VEGFR-2 is a valuable strategy in cancer therapy, as these receptors share common downstream signaling pathways. nih.gov By targeting both, these compounds can simultaneously curb tumor growth and inhibit angiogenesis, the process of forming new blood vessels that supply tumors. researchgate.net For instance, certain novel quinazolin-4-one based hybrids incorporating 1,2,3-triazole and glycoside moieties have demonstrated excellent inhibitory potency against both EGFR and VEGFR-2. nih.gov Specifically, hydroxylated glycoside derivatives showed significant activity, with IC₅₀ values against EGFR as low as 0.31 µM and against VEGFR-2 at 3.20 µM. nih.gov

Beyond EGFR and VEGFR-2, these analogues have also shown efficacy against other kinases. Studies have revealed that certain quinazolin-4(3H)-one derivatives exhibit strong inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), with IC₅₀ values as potent as 0.173 µM, comparable to the standard inhibitor imatinib. nih.gov The same study also highlighted excellent inhibition of HER2, another important tyrosine kinase in the ErbB family, with an IC₅₀ value of 0.079 µM, which is equivalent to the approved drug lapatinib. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Quinazolin-4(1H)-one Analogues
Compound ClassTarget KinaseIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of ReferenceSource
Hydroxylated Glycoside Quinazolinone HybridEGFR0.31Erlotinib0.22 nih.gov
Hydroxylated Glycoside Quinazolinone HybridVEGFR-23.20Sorafenib1.88 nih.gov
Substituted Quinazolin-4(3H)-one (Compound 2i)CDK20.173Imatinib0.131 nih.gov
Substituted Quinazolin-4(3H)-one (Compound 3i)HER20.079Lapatinib0.078 nih.gov

The inhibitory spectrum of quinazolin-4(1H)-one analogues extends to a variety of other enzymes crucial for different biological processes.

Aldose Reductase (AR): As the first enzyme in the polyol pathway, AR inhibition is a key strategy for treating diabetic complications. nih.govresearchgate.netnih.gov Novel series of quinazolin-4(1H)-one derivatives have been developed as potent and selective AR inhibitors (specifically the AKR1B1 isoform), with IC₅₀ values as low as 0.015 µM. nih.govresearchgate.net One cyclohexyl-substituted derivative demonstrated a competitive inhibition mechanism with a Kᵢ of 0.064 µM, which is 15 times more effective than the standard inhibitor epalrestat. medchemexpress.cn

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): These enzymes are critical for the folate pathway, which is essential for nucleotide synthesis, and are established targets for anticancer and antimicrobial drugs. 2-Substituted-mercapto-quinazolin-4(3H)-one analogues have been identified as effective DHFR inhibitors. medchemexpress.cn The orientation and pattern of substitutions on the quinazoline nucleus were found to be critical for activity, with some compounds proving to be 4-8 times more active than methotrexate. medchemexpress.cn

Phosphodiesterases (PDEs): PDEs are enzymes that break down cyclic nucleotides like cAMP and cGMP. nih.govnih.govresearchgate.net Quinazolinone derivatives have shown inhibitory activity against several PDE isozymes. For example, 6-substituted 2-(imidazol-1-yl)-quinazolines are reported to be 1000 times more potent against cGMP-specific PDE (PDE V) than the known inhibitor zaprinast. nih.gov Other derivatives have shown selective inhibition of PDE-I, PDE4, and PDE7A, suggesting potential applications in treating inflammation and cognitive disorders. nih.govresearchgate.netnih.gov

DNA Repair Enzymes: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a promising cancer therapy strategy, particularly for tumors with BRCA mutations. researchgate.netresearchgate.netsnv63.ru Quinazolinone derivatives have been identified as potent PARP-1 inhibitors, with some showing better docking scores than the approved drug niraparib (B1663559) in computational studies. snv63.ru One of the most potent early compounds was 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), with an IC₅₀ of 400 nM. researchgate.net

Phospholipase A2 (PLA₂): This enzyme is involved in inflammatory processes by releasing arachidonic acid from cell membranes. A series of octahydroquinazolinone compounds were evaluated for PLA₂ inhibitory activity, with some candidates showing significant inhibition (up to 92.86%) and demonstrating potential as anti-inflammatory agents. nih.gov

α-Glucosidase: This enzyme is a target for managing type 2 diabetes. Imines bearing a quinazolin-4(3H)-one scaffold have shown potent inhibitory activity against α-glucosidase, with IC₅₀ values in the nanomolar range (0.34–2.28 nM), surpassing the standard inhibitor acarbose.

The inhibitory activity of quinazolin-4(1H)-one analogues is dictated by their specific molecular interactions within the active sites of their target enzymes. Molecular docking and simulation studies have provided detailed insights into these binding modes.

For kinase inhibition, particularly of EGFR, the quinazolinone core typically forms crucial hydrogen bonds with key residues in the ATP-binding pocket. For example, the carbonyl oxygen at position 4 of the quinazolinone ring in certain hybrids has been shown to act as a hydrogen bond acceptor, interacting with the backbone of Met769, a critical amino acid in the EGFR active site. nih.gov

In the case of aldose reductase, stable binding is achieved through interactions with key residues such as Trp-111, Trp-20, Tyr-209, and Ser-302 within the enzyme's active site. medchemexpress.cn The structure-activity relationship for these inhibitors highlights that an N1-acetic acid group and an N3-benzyl group with electron-withdrawing substituents are important for potent and selective inhibition. nih.govresearchgate.net

For PARP-1 inhibitors, molecular modeling has revealed that a propanoyl side chain plays a preponderant role in binding. researchgate.net The core quinazolinone scaffold anchors the molecule in the active site, often through interactions with key amino acid residues, leading to potent inhibition. snv63.ru

Receptor Binding Studies and Affinity Assessment

Beyond enzyme inhibition, quinazolinone analogues have been designed and evaluated as ligands for various G protein-coupled receptors (GPCRs), demonstrating their versatility as modulators of cell signaling.

A series of quinazoline scaffold compounds were identified as potent and selective ligands for the serotonin (B10506) 5-HT₂A receptor. researchgate.net The compound N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine exhibited a Kᵢ value of 14.04 nM and acted as an antagonist with an IC₅₀ of 1.66 µM. researchgate.net This compound also showed over 10,000-fold selectivity against 5-HT₁A, D₁, and D₂-like receptors. researchgate.net

In another study, new quinazoline-2,4-dione derivatives were synthesized as ligands for the sphingosine-1-phosphate receptor 2 (S1PR₂). Several of these compounds displayed high binding potencies, with IC₅₀ values below 10 nM, and were highly selective over other S1PR subtypes.

Furthermore, a library of 2,6-disubstituted(3H)-quinazolin-4-ones was screened for activity at the metabotropic glutamate (B1630785) receptor 7 (mGlu₇). One compound, ALX-171, was identified as a negative allosteric modulator (NAM) with an mGlu₇ IC₅₀ of 6.14 µM and showed selectivity over other group III mGlu receptors.

Table 2: Receptor Binding Affinity of Selected Quinazolinone Analogues
Compound ClassTarget ReceptorActivity TypeValueSource
2-(Piperazin-1-yl)quinazolin-4-amine derivative5-HT₂AKᵢ14.04 nM researchgate.net
2-(Piperazin-1-yl)quinazolin-4-amine derivative5-HT₂AIC₅₀ (antagonist)1.66 µM researchgate.net
Quinazoline-2,4-dione derivative (Compound 2k)S1PR₂IC₅₀2.6 nM
2,6-Disubstituted(3H)-quinazolin-4-one (ALX-171)mGlu₇IC₅₀ (NAM)6.14 µM

Cellular and Molecular Pathway Modulation

The interaction of quinazolin-4(1H)-one analogues with their molecular targets triggers a cascade of events that modulate cellular and molecular pathways, often leading to desired therapeutic outcomes like cell cycle arrest and apoptosis.

For example, the dual inhibition of EGFR and VEGFR-2 by these compounds not only blocks direct proliferation signals but also affects pathways related to apoptosis. The promising candidate, a quinazoline-based 1,2,3-triazole-glycoside, was found to upregulate the levels of the tumor suppressor p53 and the pro-apoptotic protein Bax, while modulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, S-alkylated quinazolin-4(3H)-ones that inhibit EGFR/VEGFR-2 were shown to induce significant apoptosis in HCT-116 cells and arrest the cell cycle in the G1 phase.

A significant mechanism of action for several quinazolinone analogues is the inhibition of tubulin polymerization. rsc.org Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. By interfering with microtubule dynamics, these compounds can halt the cell cycle and induce apoptosis.

Several studies have shown that 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one analogues act as tubulin polymerization inhibitors. rsc.org Molecular modeling suggests these compounds bind to the colchicine (B1669291) binding site on tubulin, preventing its assembly into microtubules. rsc.org This disruption of the microtubule network leads to a characteristic arrest of the cell cycle in the G2/M phase. rsc.org For instance, the compound 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one was found to cause complete inhibition of tubulin polymerization and induce G2/M arrest, similar to the known inhibitor nocodazole. rsc.org

Cell Cycle Arrest Induction

Quinazolinone derivatives, including analogues of this compound, have been shown to interfere with the normal progression of the cell cycle, a fundamental process in cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention.

Research has demonstrated that certain quinazolinone compounds can induce cell cycle arrest at different phases. For instance, some derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle. This arrest is often indicative of interference with microtubule dynamics, a critical component of the mitotic spindle necessary for cell division. Mechanistic studies have revealed that some quinazolinone analogues can inhibit tubulin polymerization, the process by which tubulin dimers assemble to form microtubules. This disruption of microtubule function activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and preventing the cell from entering mitosis.

In other cases, quinazolinone derivatives have been reported to induce cell cycle arrest in the G1 phase. This is often associated with the modulation of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By inhibiting specific CDKs, these compounds can prevent the phosphorylation of proteins required for the G1 to S phase transition, effectively stopping the cell from replicating its DNA and proceeding with division.

The specific phase of cell cycle arrest can be influenced by the substitution pattern on the quinazolinone scaffold, highlighting the importance of structure-activity relationships in determining the precise molecular mechanism.

Apoptosis Induction Pathways

Beyond halting cell proliferation, this compound analogues and related compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells and is a primary goal of many anticancer therapies. The induction of apoptosis by these compounds involves a complex cascade of molecular events, primarily centered around the activation of caspases, a family of proteases that execute the apoptotic program.

The intrinsic, or mitochondrial, pathway of apoptosis is a common route activated by quinazolinone derivatives. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Studies have shown that some quinazolinone analogues can modulate the expression of these proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

The extrinsic, or death receptor-mediated, pathway has also been implicated in the pro-apoptotic activity of some quinazolinone derivatives. This pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the pro-apoptotic protein Bid to its truncated form (tBid), which then engages the intrinsic pathway.

Modulation of Specific Signaling Cascades

The biological activities of this compound analogues are often underpinned by their ability to modulate specific intracellular signaling cascades that are critical for cell survival, proliferation, and differentiation. Aberrant signaling in these pathways is a common driver of cancer and other diseases.

One of the key signaling pathways targeted by quinazolinone derivatives is the epidermal growth factor receptor (EGFR) pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events, including the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway and the Ras/Raf/MEK/ERK pathway. These pathways are crucial for promoting cell growth and survival. Several quinazolinone-based compounds have been developed as potent EGFR inhibitors, and this mechanism is likely relevant to fluorinated analogues as well. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can inhibit its autophosphorylation and the subsequent activation of downstream signaling, leading to reduced cell proliferation and survival.

The PI3K/Akt/mTOR pathway, a central regulator of cell growth, metabolism, and survival, is another important target. Some quinazolinone derivatives have been shown to inhibit the activity of PI3K or mTOR, leading to the dephosphorylation of their downstream targets and a reduction in protein synthesis and cell growth. For instance, a novel quinazolinone derivative has been reported to inhibit the AKT/mTOR signaling pathway, contributing to its pro-apoptotic and autophagic effects.

Antimicrobial Activity: Mechanistic Elucidations

In addition to their anticancer properties, quinazolinone derivatives have demonstrated promising antimicrobial activity against a range of pathogens. The molecular mechanisms underlying this activity are beginning to be elucidated.

Bacterial Target Interactions (e.g., PBP1, PBP2a)

A significant breakthrough in understanding the antibacterial mechanism of quinazolinones has been the identification of their interaction with penicillin-binding proteins (PBPs), particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). PBP2a is a key enzyme responsible for the transpeptidation step in bacterial cell wall biosynthesis and is the primary determinant of resistance to β-lactam antibiotics in MRSA.

Unlike β-lactam antibiotics that act as suicide inhibitors by acylating the active site of PBPs, certain quinazolinone derivatives have been found to bind to an allosteric site on PBP2a. This binding induces a conformational change in the enzyme, which is thought to make the active site more accessible to β-lactams, thereby restoring their efficacy. This allosteric modulation represents a novel strategy to combat MRSA infections. While direct evidence for this compound analogues is still emerging, the established activity of the quinazolinone scaffold against PBP2a suggests a promising avenue for this specific class of compounds. The interaction with other PBPs, such as PBP1, is also an area of ongoing investigation.

Furthermore, the general mechanism of action for fluorinated quinolones, a related class of compounds, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. It is plausible that some fluorinated quinazolinone derivatives could also exert their antibacterial effects through this mechanism.

Antifungal Mechanisms

The antifungal activity of quinazolinone derivatives has been documented, although the specific molecular mechanisms are less well-defined compared to their antibacterial actions. The incorporation of a fluorine atom into heterocyclic compounds is a common strategy in the development of antifungal agents, suggesting that this compound analogues could possess noteworthy antifungal properties.

One potential mechanism of action is the inhibition of key fungal enzymes. For instance, some azole-containing quinazolinone derivatives have been investigated for their antifungal activity, which is typically mediated by the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.

Other potential antifungal mechanisms could involve the disruption of fungal cell wall integrity, interference with nucleic acid and protein synthesis, or the induction of oxidative stress. Further research is needed to specifically elucidate the antifungal mechanisms of this compound analogues.

Anti-Inflammatory Mechanisms at the Molecular Level

Quinazolinone derivatives have also been recognized for their anti-inflammatory properties. Inflammation is a complex biological response involving various cells and mediators, and dysregulation of this process can lead to chronic inflammatory diseases.

A key molecular target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. Some quinazolinone derivatives have been shown to act as selective inhibitors of COX-2, thereby reducing the production of pro-inflammatory prostaglandins. This selective inhibition is desirable as it minimizes the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.

Another important signaling pathway in inflammation is the mitogen-activated protein kinase (MAPK) pathway, which includes kinases such as p38 MAPK, JNK, and ERK. These kinases are involved in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). There is evidence to suggest that certain quinazolinone analogues can modulate MAPK signaling pathways, leading to a reduction in the production of these inflammatory mediators.

Structure Activity Relationship Sar and Computational Studies of 2 Fluoromethyl Quinazolin 4 1h One Series

Correlation of Fluoromethyl Position and Substituents with Biological Activity

The biological activity of quinazolin-4(1H)-one derivatives is intricately linked to the substitution pattern on both the fused benzene (B151609) ring (positions 5, 6, 7, and 8) and the pyrimidinone ring (positions 2 and 3).

The substituent at the 2-position plays a crucial role in modulating the activity and selectivity of the compound. Studies on various 2-substituted quinazolinones have shown that this position can accommodate a range of functionalities, from simple aliphatic groups to complex aromatic systems. researchgate.netnih.gov For instance, the introduction of a methyl group at the 2-position is a common feature in many biologically active quinazolinones. researchgate.net The replacement of this methyl group with a fluoromethyl group (-CH₂F) is a bioisosteric modification intended to enhance biological activity. Fluorine, owing to its high electronegativity and small van der Waals radius, can alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. nih.gov It can participate in hydrogen bonding and other non-covalent interactions, potentially strengthening the binding affinity of the ligand to its target protein. nih.gov

Substituents on the fused benzene ring also significantly influence activity. SAR studies on 4-anilino-quinazoline derivatives, a prominent class of Epidermal Growth Factor Receptor (EGFR) inhibitors, have revealed that smaller, lipophilic substituents such as -F and -Cl at these positions can lead to enhanced affinity. nih.gov For example, modifications at the 6- and 7-positions with electron-donating or electron-withdrawing groups can fine-tune the electronic environment of the quinazolinone core, impacting target engagement. Bulkier substituents at the C-7 position have been found to be favorable for inhibitory activity in some series. nih.gov

The N-3 position is another critical point for modification. Attaching various aryl or alkyl groups at this position can lead to significant changes in biological activity. For example, in a series of 2-(furan-2-yl)quinazolin-4-one derivatives, substituted phenyl moieties at the N-3 position resulted in potent cytotoxic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazolinone derivatives, 2D and 3D-QSAR studies have been successfully applied to guide the design of new analogues with improved potency. researchgate.netnih.gov

In a typical QSAR study on quinazolinone derivatives, a set of synthesized compounds with known biological activities (e.g., IC₅₀ values) is used to build a predictive model. Various molecular descriptors are calculated for each compound, which can be classified as:

Topological descriptors: Related to the 2D representation of the molecule.

Electronic descriptors: Describing the electronic properties, such as charge distribution.

Steric descriptors: Related to the three-dimensional shape and size of the molecule (e.g., molecular weight).

Thermodynamic descriptors: Such as lipophilicity (logP).

For a series of antimalarial quinazolines, a 3D-QSAR model highlighted that molecular weight, alignment-independent descriptors, and electrostatic and steric fields were significantly correlated with their activity. researchgate.net Similarly, QSAR models developed for quinazolinone-based Matrix Metalloproteinase-13 (MMP-13) inhibitors indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of activity. nih.gov

These models can be visualized using contour maps, which show regions around the molecular scaffold where certain properties are predicted to either increase or decrease biological activity. For instance, a contour map might indicate that a bulky, electropositive substituent at a specific position is favorable for activity, while a small, electronegative group is detrimental. Such insights are invaluable for the rational design of new compounds in the 2-(fluoromethyl)quinazolin-4(1H)-one series, helping to prioritize which substitutions are most likely to yield more potent inhibitors. nih.govfrontiersin.org

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the binding mechanism of quinazolinone derivatives and to predict their binding affinity.

Docking studies have been instrumental in elucidating the binding modes of quinazolinone-based inhibitors in various protein targets, particularly protein kinases like EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgnih.gov For many quinazoline-based kinase inhibitors, the quinazoline (B50416) core acts as a scaffold that mimics the adenine (B156593) ring of ATP, binding into the ATP-binding pocket of the kinase domain. nih.gov

A common binding mode involves the formation of one or more crucial hydrogen bonds between the quinazolinone scaffold and the "hinge region" of the kinase. Specifically, the N-1 nitrogen of the quinazoline ring often acts as a hydrogen bond acceptor, interacting with the backbone NH of a key methionine residue (e.g., Met793 in EGFR). nih.govwaocp.org The N-3 nitrogen can also participate in hydrogen bonding, sometimes through a water-mediated bridge. nih.gov

Molecular docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity of a ligand to its target. Lower (more negative) scores generally indicate stronger predicted binding. These scores provide a semi-quantitative measure to rank different compounds and prioritize them for synthesis and biological testing.

The table below presents a compilation of docking scores and binding energies for various quinazolin-4(1H)-one derivatives against different protein targets, illustrating the range of binding affinities observed in this class of compounds.

Compound Class/DerivativeTarget ProteinDocking Score / Binding Energy (kcal/mol)Reference
Quinazolin-4(3H)-one-morpholine hybridVEGFR2-12.407 nih.gov
Quinazolin-4(3H)-one-morpholine hybridVEGFR1-11.744 nih.gov
S-Alkylated quinazolin-4(3H)-oneEGFR-10.69 (for reference ligand Lapatinib) rsc.org
N-Methyl-2,3-Disubstituted Quinazolin-4-OneACVR1 (ALK2) kinase-8.223 ijlpr.com
N-Methyl-2,3-Disubstituted Quinazolin-4-OneP38alpha kinase-7.19 ijlpr.com
Quinazolinone Schiff base conjugatehsPLA₂-G-IIA-13.9194 (for co-crystallized ligand) nih.gov

This table is for illustrative purposes and shows the range of reported binding energies for various quinazolinone derivatives, not specifically for this compound.

These calculations help rationalize the observed SAR. For instance, if a particular substituent leads to a significantly better docking score, it suggests that this group is making favorable interactions within the binding site. Interaction energy calculations can be further refined using more computationally intensive methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) derived from molecular dynamics simulations. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the docked pose, analyze the conformational flexibility of the ligand and protein, and understand the persistence of key interactions. nih.govnih.gov

For quinazolinone-protein complexes, MD simulations are typically run for tens to hundreds of nanoseconds. Key analyses performed during or after the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the binding mode is stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue in the protein to identify regions of flexibility. Residues in the binding site that interact with the ligand are expected to show lower fluctuations, indicating a stable interaction. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose is monitored throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time confirm their importance for binding. nih.gov

In studies of quinazolinone-based inhibitors, MD simulations have confirmed the stability of complexes with targets like EGFR and VEGFR. rsc.orgnih.gov For example, simulations of a quinazolin-4(3H)-one-morpholine hybrid bound to VEGFR1 and VEGFR2 showed strong hydrogen bond interactions that were maintained for over 90% of the simulation time, with stable RMSD values around 1-2 Å, indicating high stability of the ligand-protein complex. nih.gov Such analyses would be crucial to confirm that a docked this compound derivative maintains a stable binding conformation and that the key interactions are preserved over time.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For quinazolinone derivatives, DFT calculations provide valuable insights that complement experimental data. nih.govresearchgate.net

Key parameters calculated using DFT include:

Optimized Molecular Geometry: DFT can predict bond lengths and angles with high accuracy, which can be compared with experimental data from X-ray crystallography. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is related to the chemical stability of the molecule; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how a molecule will interact with its biological target. scielo.br

Reactivity Descriptors: DFT calculations can be used to determine global reactivity descriptors such as chemical hardness (η), softness (S), and electrophilicity (ω), which provide further information about the molecule's stability and reactivity. nih.gov

For quinazolinone derivatives, DFT studies have been used to correlate calculated electronic properties with observed biological activities. For instance, the electrophilicity of a compound can indicate its susceptibility to nucleophilic attack. nih.gov The charge distribution predicted by MEP maps can explain why certain atoms in the quinazolinone ring are involved in specific hydrogen bonding or electrostatic interactions with a protein target. These calculations provide a fundamental understanding of the intrinsic electronic properties of the this compound scaffold, which ultimately govern its interactions and biological function.

Pharmacophore Modeling and Virtual Ligand Screening Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the pharmacophore modeling or virtual ligand screening applications for the compound This compound .

Extensive searches for studies related to the structure-activity relationship (SAR), computational analysis, and in silico screening of this particular molecule did not yield any specific data, such as pharmacophore models, virtual screening hits, or associated biological activity tables.

While the broader class of quinazolin-4(1H)-one derivatives has been the subject of numerous computational chemistry studies, including pharmacophore modeling and virtual screening for various biological targets, the direct substitution of a fluoromethyl group at the 2-position has not been specifically investigated in the available literature. Therefore, no detailed research findings or data tables for this compound can be provided at this time.

Emerging Research Areas and Future Directions for 2 Fluoromethyl Quinazolin 4 1h One

Development of Novel Synthetic Methodologies

The synthesis of quinazolinone derivatives has been an area of intense research, with a growing emphasis on developing environmentally friendly and efficient methods. researchgate.net Traditional synthetic routes are being replaced by innovative "green chemistry" approaches that minimize waste and energy consumption. researchgate.nettandfonline.com

One such approach involves the use of deep eutectic solvents (DES) and microwave irradiation. tandfonline.com For instance, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been successfully achieved in a two-step reaction using a choline (B1196258) chloride:urea (B33335) deep eutectic solvent. tandfonline.com Another green method utilizes a one-pot, three-component synthesis of quinazoline (B50416) derivatives in the presence of a recyclable nano-catalyst of magnetic modified graphene oxide supported with copper, under solvent-free conditions. nih.gov Researchers have also developed a novel green protocol for the synthesis of quinazolinone-tetrazole conjugates using a recyclable nano-CuFe2O3 catalyst in water. nih.gov

In addition to green chemistry, one-pot synthesis has emerged as a powerful strategy for the efficient construction of quinazolinone cores. For example, 2-substituted quinazolin-4(3H)-ones have been prepared in a one-pot reaction through the condensation of isatoic anhydride (B1165640), an aldehyde, and ammonium (B1175870) acetate (B1210297) using NaOCl as an oxidant in ethanol. Another efficient method involves the use of a recyclable Wang resin-supported sulfonic acid catalyst for the synthesis of 2-substituted quinazolin-4(3H)-ones from isatoic anhydride and various amidoximes. benthamdirect.com The condensation of 2-aminobenzamide (B116534) with different aldehydes in dimethyl sulfoxide (B87167) also provides a straightforward route to 2-substituted quinazolin-4(3H)-ones. acs.orgnih.gov

Synthetic Methodology Key Features Example Starting Materials Reference
Microwave-assisted synthesis in Deep Eutectic Solvents (DES) Green chemistry approach, rapid reaction times Anthranilic acid, amines, orthoester tandfonline.com
Nano-catalyst in solvent-free conditions High efficiency, easy catalyst separation and recyclability Isatoic anhydride, aldehydes, amines nih.gov
One-pot condensation with NaOCl Simple, catalyst-free, economically viable Isatoic anhydride, aldehyde, ammonium acetate
Recyclable polymer-supported sulfonic acid catalyst High yields, excellent functional group compatibility Isatoic anhydride, amidoximes benthamdirect.com
Condensation in DMSO Straightforward, good yields 2-aminobenzamide, aldehydes acs.orgnih.gov

These novel synthetic methodologies offer significant advantages over traditional methods, including milder reaction conditions, shorter reaction times, higher yields, and the use of recyclable catalysts, paving the way for the sustainable production of 2-(Fluoromethyl)quinazolin-4(1H)-one and its analogs.

Exploration of Undiscovered Biological Targets and Pathways

Quinazolinone derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects. nih.govnih.govwisdomlib.org A key area of emerging research is the identification of novel biological targets and the elucidation of the molecular pathways through which these compounds exert their effects. This exploration is crucial for expanding the therapeutic applications of this compound and its derivatives.

In the realm of oncology, quinazolinone-based compounds have been investigated as inhibitors of various kinases and other key proteins involved in cancer progression. nih.govscispace.commdpi.com For instance, derivatives of this scaffold have been shown to target:

AKT (Protein Kinase B): A pivotal node in cell signaling pathways that regulate cell survival, proliferation, and metabolism. nih.gov

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and carcinogenesis. ijddr.in

Poly(ADP-ribose) polymerase 1 (PARP1) and Signal Transducer and Activator of Transcription 3 (STAT3): Dual inhibition of these targets presents a novel approach to cancer therapy. tandfonline.com

Epidermal Growth Factor Receptor (EGFR): A well-established target in cancer therapy, particularly in non-small cell lung cancer. nih.govunar.ac.idscirp.org

Phosphoinositide 3-kinases (PI3Ks): A family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. nih.gov

Dihydrofolate reductase (DHFR): An enzyme essential for the synthesis of nucleic acids and amino acids. nih.govnih.gov

Beyond cancer, researchers are exploring the potential of quinazolinone derivatives to modulate other biological targets. For example, some analogs have been identified as antagonists of the CXCR3 receptor, which is implicated in inflammatory diseases. nih.gov Furthermore, the diverse biological activities of quinazolinones suggest that they may interact with a wide range of undiscovered targets and pathways, opening up new avenues for drug discovery. researchgate.netresearchgate.net

Advanced Computational and Data-Driven Approaches in Compound Design

The integration of computational and data-driven approaches has revolutionized the field of drug discovery, enabling the rational design and optimization of novel therapeutic agents. globalresearchonline.net For this compound and its derivatives, these in silico methods are being employed to predict their biological activity, pharmacokinetic properties, and potential toxicity. ijddr.in

Molecular docking is a widely used computational technique to predict the binding orientation of a small molecule to its target protein. This method has been instrumental in the design of quinazolinone derivatives as inhibitors of various targets, including COX-2, AKT1, PARP1, and STAT3. nih.govijddr.intandfonline.com By visualizing the interactions between the ligand and the protein's active site, medicinal chemists can design modifications to the lead compound to enhance its binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijprajournal.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to quinazolin-4(3H)-one analogs to guide the design of more potent EGFR inhibitors for breast cancer. nih.govproquest.comresearchgate.net These models provide insights into the structural features that are crucial for biological activity.

Pharmacokinetic and toxicity predictions (ADMET) are essential for the early-stage evaluation of drug candidates. In silico tools are used to predict properties such as absorption, distribution, metabolism, excretion, and toxicity, helping to identify compounds with favorable drug-like properties and reducing the likelihood of late-stage failures in drug development. nih.govscirp.orgglobalresearchonline.net

Computational Approach Application in Quinazolinone Research Key Insights Gained Reference
Molecular Docking Predicting binding modes to targets like COX-2, AKT1, PARP1, STAT3, EGFR Understanding ligand-protein interactions to guide rational drug design nih.govijddr.intandfonline.comnih.gov
3D-QSAR (CoMFA/CoMSIA) Designing potent EGFR inhibitors for breast cancer Identifying key structural features that influence biological activity nih.govproquest.comresearchgate.net
ADMET Prediction Evaluating drug-likeness and potential toxicity of new derivatives Early identification of compounds with favorable pharmacokinetic profiles nih.govscirp.orgglobalresearchonline.net
Virtual Screening In silico screening of compound libraries to identify potential hits Rapid identification of novel quinazolinone derivatives with desired activity ijddr.in

Strategies for Early-Stage Lead Optimization and Pre-Clinical Investigation

Once a promising lead compound such as a derivative of this compound is identified, the next critical phase is lead optimization. This process involves systematically modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties, while minimizing toxicity. nih.gov

A common strategy in lead optimization is to synthesize a series of analogs with modifications at different positions of the quinazolinone scaffold. nih.goveurekaselect.com For example, substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring have been shown to significantly influence the antimicrobial and cytotoxic activities of these compounds. nih.gov

Improving the pharmacokinetic profile of a lead compound is a major focus of optimization. mdpi.com This can involve modifying the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, N-substitution of 2-aminoquinazolin-4-(3H)-one derivatives was explored to improve their in vivo pharmacokinetics for potential use as antiviral agents. mdpi.com In another study, the optimization of a series of quinazolinone-derived antagonists of CXCR3 led to the discovery of compounds with increased potency and good pharmacokinetic properties, devoid of the formation of an active metabolite that had complicated earlier clinical trials. nih.gov Similarly, the optimization of quinazolinone derivatives as PI3K delta inhibitors for inflammatory diseases involved cyclizing a linker to lock the conformation and introducing substituents to block oxidative metabolism, resulting in a candidate with excellent pharmacokinetic properties and high bioavailability. nih.gov

Pre-clinical investigations of optimized leads are essential to evaluate their efficacy and safety in vivo. These studies often involve testing the compounds in animal models of the target disease. For example, a lead quinazolinone derivative was shown to significantly decrease tumor volume and weight in an in vivo antitumor evaluation without causing significant toxicity in mice. nih.gov

The ultimate goal of lead optimization and pre-clinical investigation is to identify a drug candidate with a favorable therapeutic index that can be advanced into clinical trials. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(fluoromethyl)quinazolin-4(1H)-one derivatives, and how are their structures validated?

  • Methodology : Derivatives are typically synthesized via cyclocondensation of anthranilic acid analogs with fluoromethyl-substituted amines or via nucleophilic substitution on preformed quinazolinone scaffolds. For example, substituted 2-aminobenzothiazoles react with 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one to yield quinazolinone derivatives .
  • Characterization : Structures are confirmed using melting point analysis, FTIR (e.g., C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.2 ppm), and mass spectrometry. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formulas .

Q. How can researchers optimize reaction yields for fluoromethyl-substituted quinazolinones?

  • Key Parameters :

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalysts : Base-mediated conditions (e.g., KOH/DMSO) enable transition metal-free synthesis, achieving yields up to 90% .
  • Temperature Control : Reactions often proceed at 80–100°C to balance kinetics and thermal stability of fluoromethyl groups .

Advanced Research Questions

Q. How do electronic effects of substituents influence the biological activity of this compound analogs?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (EWGs) : Nitro or halide substituents enhance antimicrobial activity by increasing electrophilicity at the quinazolinone core .
  • Fluoromethyl Group : The fluorine atom’s electronegativity improves metabolic stability and bioavailability, critical for in vivo studies .
    • Experimental Design : Use comparative assays (e.g., MIC for antimicrobial activity) with systematically varied substituents. For example, 2-(4-nitrophenyl) derivatives showed superior anticonvulsant activity compared to unsubstituted analogs .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for quinazolinone-based compounds?

  • Approaches :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) to identify rapid clearance issues.
  • Formulation Adjustments : Use solubilizing agents (e.g., cyclodextrins) for poorly soluble derivatives.
  • Target Engagement Studies : Validate target binding via biophysical methods (e.g., SPR, ITC) to confirm mechanism of action .

Q. How can computational methods predict the enzyme inhibition potential of novel this compound derivatives?

  • Methodology :

  • Molecular Docking : Screen derivatives against target enzymes (e.g., cathepsin B) using AutoDock Vina. Prioritize compounds with strong hydrogen bonds to catalytic residues (e.g., Cys29 in cathepsin B) .
  • MD Simulations : Evaluate binding stability over 100 ns trajectories to filter false positives from docking .

Methodological Considerations

Q. What safety protocols are essential when handling fluoromethyl-substituted quinazolinones?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders (H335) .
  • Waste Disposal : Neutralize reaction residues with dilute acetic acid before disposal .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。